molecular formula C16H18FN3O4S B6182662 4-(benzenesulfonamidomethyl)-3-fluorobenzene-1-carboximidamide, acetic acid CAS No. 2613384-90-8

4-(benzenesulfonamidomethyl)-3-fluorobenzene-1-carboximidamide, acetic acid

Cat. No. B6182662
CAS RN: 2613384-90-8
M. Wt: 367.4
InChI Key:
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Description

4-(Benzenesulfonamidomethyl)-3-fluorobenzene-1-carboximidamide, acetic acid (abbreviated as 4-BSA-3-FBCA) is an organic compound that has a wide range of applications in scientific research. It is an important reagent used in the synthesis of various compounds and has been studied extensively for its biochemical and physiological effects.

Scientific Research Applications

4-(benzenesulfonamidomethyl)-3-fluorobenzene-1-carboximidamide, acetic acid has been widely used in scientific research due to its ability to act as a catalyst in various reactions. It has been used in the synthesis of compounds such as amino acids, peptides, and nucleotides. It has also been used in the synthesis of fluorescent dyes and pharmaceuticals. In addition, 4-(benzenesulfonamidomethyl)-3-fluorobenzene-1-carboximidamide, acetic acid has been used in the study of enzyme kinetics and protein structure.

Mechanism of Action

The mechanism of action of 4-(benzenesulfonamidomethyl)-3-fluorobenzene-1-carboximidamide, acetic acid is not fully understood. It is believed that the compound acts as a catalyst in various reactions by forming a strong bond with the substrate molecules. This bond facilitates the reaction and increases the rate of reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(benzenesulfonamidomethyl)-3-fluorobenzene-1-carboximidamide, acetic acid are not well understood. However, it has been shown to have some effects on enzyme kinetics and protein structure. It has also been shown to have some effect on the activity of certain enzymes and proteins.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(benzenesulfonamidomethyl)-3-fluorobenzene-1-carboximidamide, acetic acid in lab experiments include its ability to act as a catalyst in various reactions, its low cost, and its availability in large quantities. The main limitation of using 4-(benzenesulfonamidomethyl)-3-fluorobenzene-1-carboximidamide, acetic acid in lab experiments is its lack of understanding of its mechanism of action and its potential to cause side effects.

Future Directions

The future directions for 4-(benzenesulfonamidomethyl)-3-fluorobenzene-1-carboximidamide, acetic acid include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in the synthesis of pharmaceuticals. Additionally, further research into its potential side effects and its compatibility with other compounds should be conducted. Furthermore, further research into its potential use as a catalyst in various reactions should be explored. Finally, more research should be conducted into its potential applications in the synthesis of fluorescent dyes.

Synthesis Methods

The synthesis of 4-(benzenesulfonamidomethyl)-3-fluorobenzene-1-carboximidamide, acetic acid involves the reaction of benzenesulfonamide and 3-fluorobenzene-1-carboximidamide in acetic acid. The reaction proceeds in two steps: first, the benzenesulfonamide is converted to the corresponding sulfonamide anion and then reacts with the 3-fluorobenzene-1-carboximidamide to form 4-(benzenesulfonamidomethyl)-3-fluorobenzene-1-carboximidamide, acetic acid. The reaction is typically carried out at room temperature and can be completed in a few hours.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-(benzenesulfonamidomethyl)-3-fluorobenzene-1-carboximidamide, acetic acid' involves the reaction of 4-(chloromethyl)-3-fluorobenzenesulfonamide with 1H-benzotriazole-1-carboxamidine in the presence of a base, followed by the addition of acetic acid to the resulting product.", "Starting Materials": [ "4-(chloromethyl)-3-fluorobenzenesulfonamide", "1H-benzotriazole-1-carboxamidine", "Base (e.g. triethylamine)", "Acetic acid" ], "Reaction": [ "Step 1: 4-(chloromethyl)-3-fluorobenzenesulfonamide is added to a solution of 1H-benzotriazole-1-carboxamidine in the presence of a base (e.g. triethylamine). The reaction mixture is stirred at room temperature for several hours.", "Step 2: The resulting product is isolated by filtration and washed with a suitable solvent (e.g. diethyl ether).", "Step 3: Acetic acid is added to the product and the mixture is stirred at room temperature for several hours.", "Step 4: The resulting product is isolated by filtration and washed with a suitable solvent (e.g. diethyl ether). The product is then dried under vacuum to obtain the final compound '4-(benzenesulfonamidomethyl)-3-fluorobenzene-1-carboximidamide, acetic acid'." ] }

CAS RN

2613384-90-8

Molecular Formula

C16H18FN3O4S

Molecular Weight

367.4

Purity

95

Origin of Product

United States

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